molecular formula C13H13IN2O2S B13368578 4-iodo-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide

4-iodo-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide

Cat. No.: B13368578
M. Wt: 388.23 g/mol
InChI Key: PUDCTPAJRVZKHG-UHFFFAOYSA-N
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Description

4-iodo-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an iodine atom, a methyl group, and a pyridinyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide typically involves a multi-step process:

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the iodinated aromatic compound with a sulfonyl chloride in the presence of a base like pyridine or triethylamine.

    Pyridinyl Group Introduction: The final step involves the coupling of the sulfonamide intermediate with 3-methyl-2-pyridinylamine under conditions that facilitate nucleophilic substitution, such as heating in a polar solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-iodo-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the sulfonamide or pyridinyl groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

4-iodo-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its sulfonamide moiety.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial purposes.

Mechanism of Action

The mechanism of action of 4-iodo-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The iodine and pyridinyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide
  • 4-iodo-1-(pyridin-3-ylmethyl)pyrazole
  • 4-iodo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-Benzeneacetamide

Uniqueness

4-iodo-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide is unique due to the presence of both the iodine atom and the 3-methyl-2-pyridinyl group, which confer distinct chemical and biological properties. These features differentiate it from other sulfonamides and make it a valuable compound for various applications.

Properties

Molecular Formula

C13H13IN2O2S

Molecular Weight

388.23 g/mol

IUPAC Name

4-iodo-3-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C13H13IN2O2S/c1-9-4-3-7-15-13(9)16-19(17,18)11-5-6-12(14)10(2)8-11/h3-8H,1-2H3,(H,15,16)

InChI Key

PUDCTPAJRVZKHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)I)C

Origin of Product

United States

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